

# Clathroдин: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Clathroдин*

Cat. No.: *B1669156*

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## Introduction

**Clathroдин** is a marine alkaloid first isolated from the Caribbean sea sponge *Agelas clathrodes*. [1] It belongs to the pyrrole-2-aminoimidazole (P2AI) class of natural products, a family of compounds known for their diverse and potent biological activities. [2] **Clathroдин** and its synthetic analogues have garnered significant interest in the scientific community as potential therapeutic agents, particularly for their activity as modulators of voltage-gated sodium channels and their antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, synthesis, and biological activities of **Clathroдин**.

## Chemical Structure and Properties

**Clathroдин**, with the chemical formula  $C_{11}H_{13}N_5O$ , is characterized by a 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide group via an allylic bridge. [3]

Chemical Structure:

- IUPAC Name: N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide
- CAS Number: 135383-64-1
- Molecular Formula:  $C_{11}H_{13}N_5O$

- Molecular Weight: 231.25 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **Clathroodin** is presented in the table below. These values are primarily computationally derived.

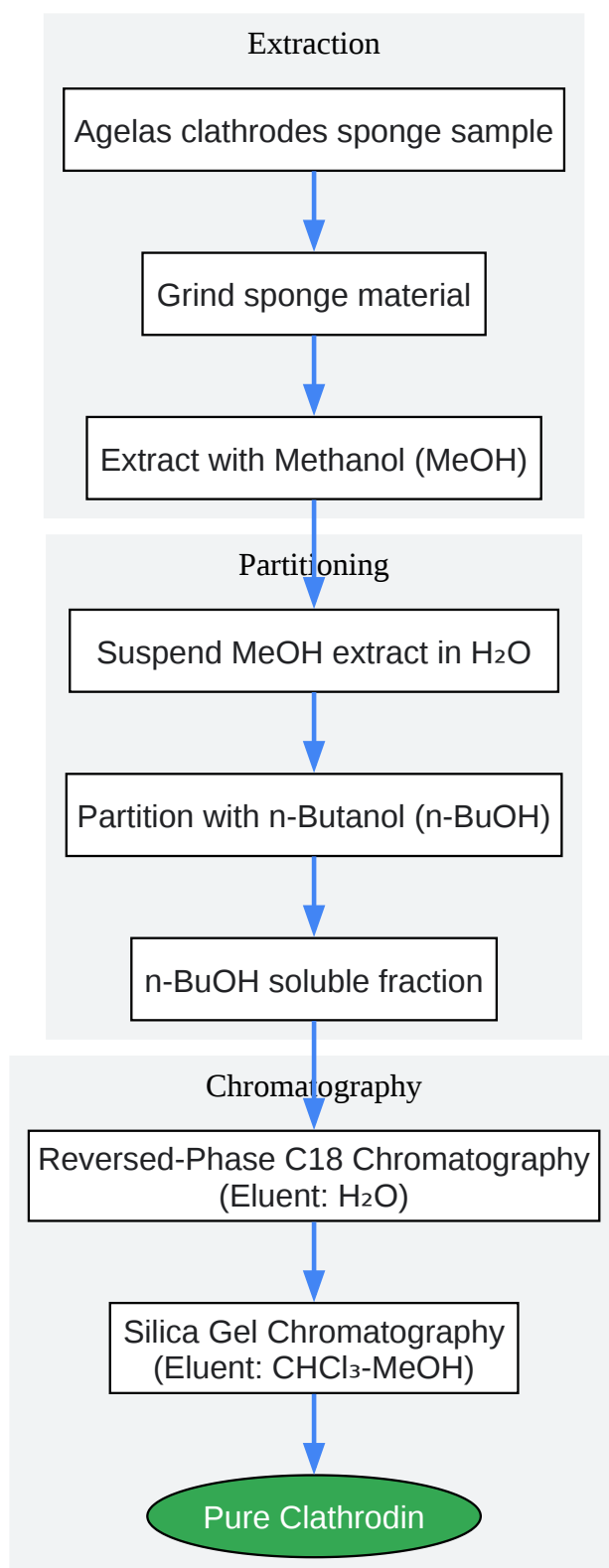
Property	Value	Source
Molecular Weight	231.25 g/mol	PubChem
XLogP3	0.3	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	231.11201006 Da	PubChem
Monoisotopic Mass	231.11201006 Da	PubChem
Topological Polar Surface Area	99.6 Å <sup>2</sup>	PubChem
Heavy Atom Count	17	PubChem
Formal Charge	0	PubChem
Complexity	294	PubChem

## Experimental Protocols

### Isolation of Clathroodin from Agelas clathrodes

The following protocol is a composite of methodologies described in the literature for the isolation of **Clathroodin** from its natural source.

Workflow for the Isolation of **Clathroodin**:



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Caption: Workflow for the isolation of **Clathrocin** from *Agelas clathrodes*.

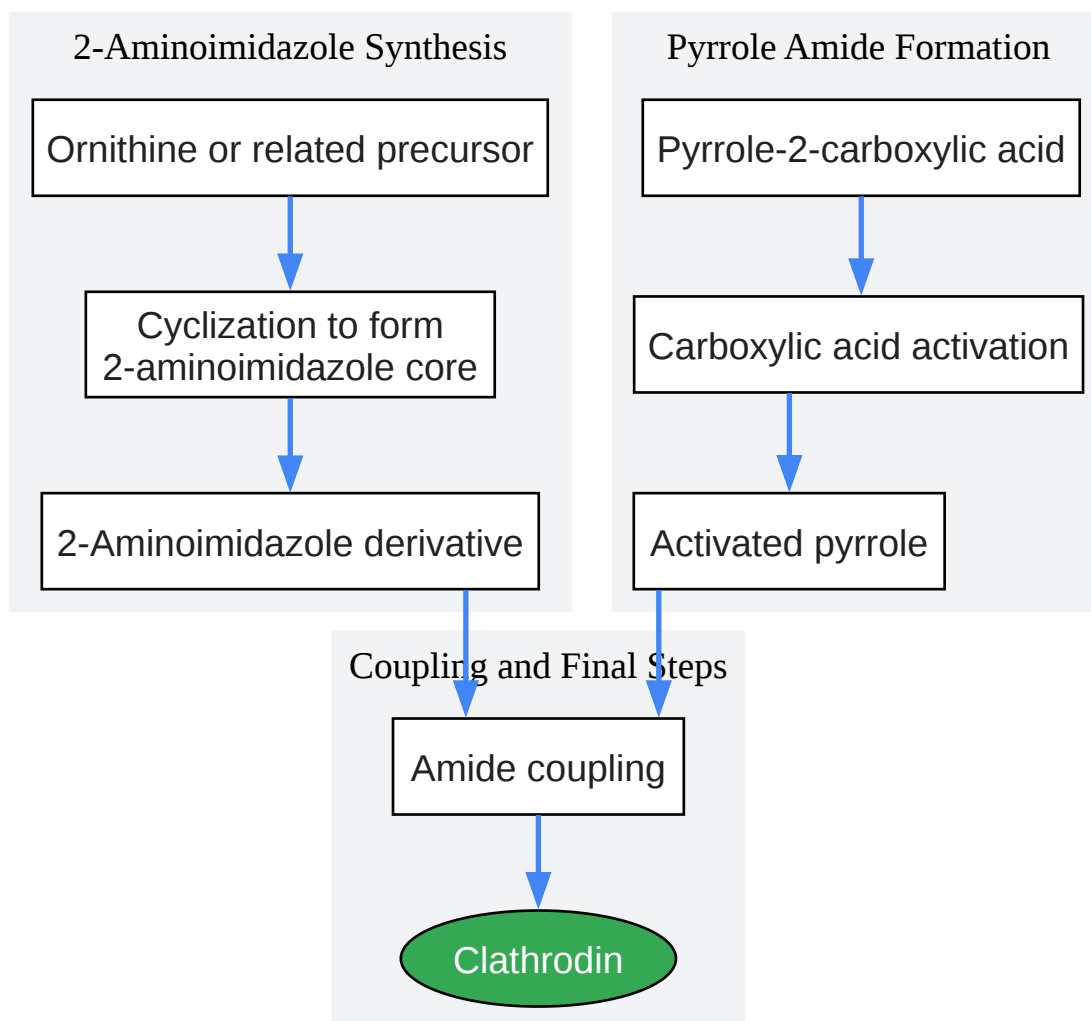
#### Detailed Protocol:

- Extraction:
  - The sponge material (Agelas clathrodes) is collected and freeze-dried.
  - The dried sponge is ground into a fine powder.
  - The powdered sponge is exhaustively extracted with methanol (MeOH) at room temperature.
  - The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
  - The crude methanolic extract is suspended in water (H<sub>2</sub>O).
  - The aqueous suspension is then partitioned with n-butanol (n-BuOH).
  - The n-BuOH layer, containing the compounds of interest, is collected and concentrated.
- Chromatographic Purification:
  - The concentrated n-BuOH fraction is subjected to reversed-phase column chromatography on a C18 stationary phase, eluting with H<sub>2</sub>O.
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
  - Fractions containing **Clathrodin** are pooled and further purified by silica gel column chromatography.
  - The silica gel column is typically eluted with a solvent system such as chloroform-methanol (CHCl<sub>3</sub>-MeOH) saturated with ammonia to prevent tailing of the basic compound.
  - Fractions containing pure **Clathrodin** are combined and concentrated to yield the final product.

## Total Synthesis of Clathroдин

Several total syntheses of **Clathroдин** have been reported. The following is a generalized workflow based on common synthetic strategies.

Workflow for the Total Synthesis of **Clathroдин**:



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Caption: Generalized workflow for the total synthesis of **Clathroдин**.

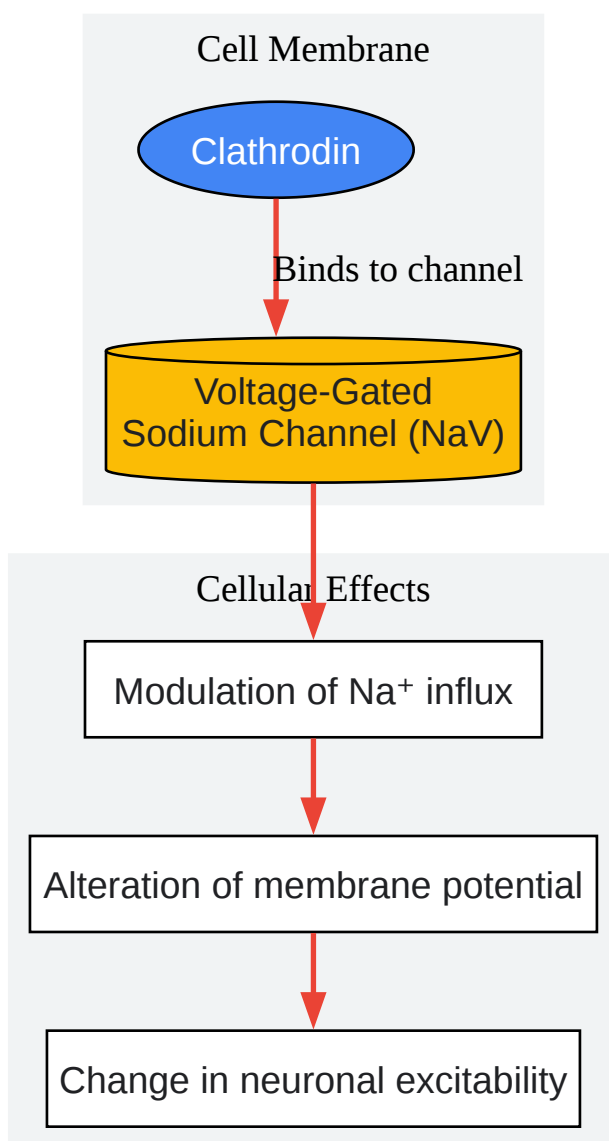
## Biological Activity and Mechanism of Action

**Clathroдин** exhibits a range of biological activities, with its effects on voltage-gated sodium channels and its antimicrobial properties being the most studied.

## Modulation of Voltage-Gated Sodium Channels

**Clathroдин** has been identified as a modulator of voltage-gated sodium (NaV) channels.<sup>[4]</sup> Initial studies on chick embryo sympathetic ganglia showed that **Clathroдин** could decrease the maximum amplitude of inward sodium currents by approximately 30% and shift the voltage dependence of inactivation to more negative potentials.<sup>[4]</sup> However, a more recent and comprehensive study reinvestigating its activity on a broad panel of NaV channel isoforms found that **Clathroдин** itself did not exert significant activity at concentrations up to 10  $\mu\text{M}$ . Interestingly, some synthetic analogues of **Clathroдин** were found to be active modulators, suggesting that the pyrrole-2-aminoimidazole scaffold is a valuable starting point for the development of novel NaV channel ligands.

Mechanism of Action on Voltage-Gated Sodium Channels:



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Caption: Proposed mechanism of action of **Clathroдин** on voltage-gated sodium channels.

## Antimicrobial Activity

**Clathroдин** has been evaluated for its antimicrobial activity. One study reported that **Clathroдин** exhibited weak activity against *Proteus vulgaris*, *Staphylococcus aureus*, and *Shigella flexneri* with a Minimum Inhibitory Concentration (MIC) of 1 mg/ml. Another study found that **Clathroдин** possessed almost no antimicrobial activity at a concentration of 50  $\mu$ M against *Enterococcus faecalis*, *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*.

In contrast, its dibrominated analog, oroidin, showed promising activity against Gram-positive bacteria.

Organism	MIC (µg/mL)	Reference
Proteus vulgaris	1000	
Staphylococcus aureus	1000	
Shigella flexneri	1000	
Enterococcus faecalis	> 11.57	
Staphylococcus aureus	> 11.57	
Escherichia coli	> 11.57	
Candida albicans	> 11.57	

## Cytotoxic Activity

The cytotoxic properties of **Clathroдин** have also been investigated. An early study reported that it inhibited the growth of SW-480 cells with an ED<sub>50</sub> of 53 µg/mL. More recent studies have focused on the cytotoxic and pro-apoptotic activities of synthetic analogues of **Clathroдин**, with some indole-based analogues showing EC<sub>50</sub> values in the low micromolar range for apoptosis induction in HepG2 and THP-1 cell lines.

## Conclusion

**Clathroдин**, a pyrrole-2-aminoimidazole alkaloid from the marine sponge *Agelas clathrodes*, represents an important natural product with a range of biological activities. While its own therapeutic potential may be limited by modest potency in some assays, its chemical scaffold has proven to be a valuable template for the design and synthesis of more potent and selective analogues, particularly as modulators of voltage-gated sodium channels and as potential anticancer agents. Further research into the mechanism of action of **Clathroдин** and its derivatives will be crucial for the development of new therapeutic agents based on this fascinating marine natural product.



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## References

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